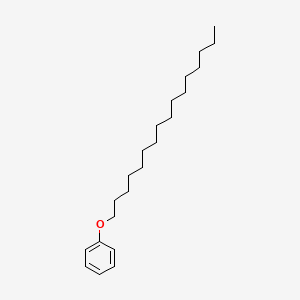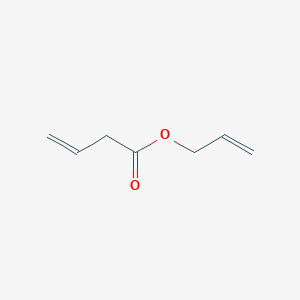![molecular formula C11H15FOSi B8783101 Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- CAS No. 58518-77-7](/img/structure/B8783101.png)
Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]-
Vue d'ensemble
Description
Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- is a chemical compound with the molecular formula C11H15FOSi It is characterized by the presence of a silane group bonded to a trimethyl group and a 4-fluorophenyl ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- typically involves the reaction of trimethylsilyl chloride with 4-fluorophenylacetylene in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the trimethylsilyl group.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- has several applications in scientific research:
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- involves its ability to form stable bonds with various substrates. The silane group can interact with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds. This property is exploited in applications such as surface modification and adhesion promotion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, [[1-(4-chlorophenyl)ethenyl]oxy]trimethyl-: Similar structure but with a chlorine atom instead of a fluorine atom.
Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-: Similar structure but with a bromine atom instead of a fluorine atom.
Silane, [[1-(4-methylphenyl)ethenyl]oxy]trimethyl-: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This can influence its reactivity and interactions with other molecules, making it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
58518-77-7 |
|---|---|
Formule moléculaire |
C11H15FOSi |
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C11H15FOSi/c1-9(13-14(2,3)4)10-5-7-11(12)8-6-10/h5-8H,1H2,2-4H3 |
Clé InChI |
UTGWKIKNEZCDRD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=C)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl thiocyanate](/img/structure/B8783025.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B8783029.png)
![6-(2-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8783035.png)










